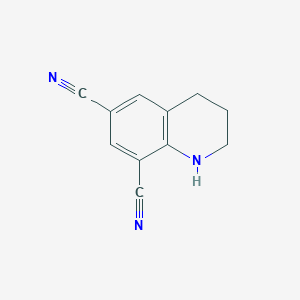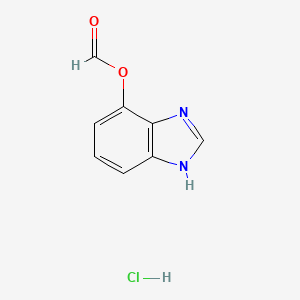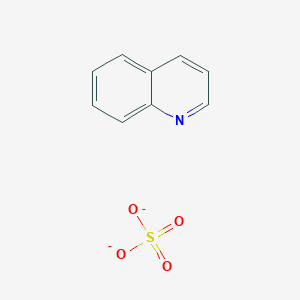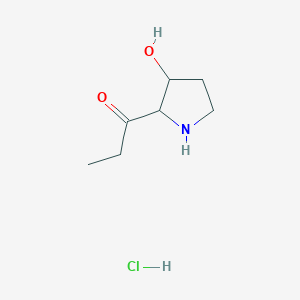![molecular formula C11H9N3O2S B11825807 {[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea CAS No. 902779-62-8](/img/structure/B11825807.png)
{[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea is a compound that belongs to the class of chromenyl derivatives It features a chromen-4-one moiety linked to a thiourea group through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea typically involves the condensation of 4-oxo-4H-chromene-3-carbaldehyde with thiourea. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an aqueous or alcoholic medium. The reaction conditions often include refluxing the mixture for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
{[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea is studied for its potential as a ligand in coordination chemistry. It can form complexes with various metal ions, which may have interesting catalytic or electronic properties.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. It has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of {[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the function of essential enzymes in bacteria, leading to cell death. In cancer cells, it could interfere with DNA replication or repair mechanisms, inducing apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin derivatives: These compounds share the chromen-4-one moiety and have similar biological activities.
Thiourea derivatives: Compounds with the thiourea group also exhibit antimicrobial and anticancer properties.
Uniqueness
What sets {[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea apart is the combination of the chromen-4-one and thiourea functionalities, which may confer unique properties such as enhanced binding affinity to certain biological targets or improved stability under various conditions.
Propiedades
Número CAS |
902779-62-8 |
|---|---|
Fórmula molecular |
C11H9N3O2S |
Peso molecular |
247.28 g/mol |
Nombre IUPAC |
[(E)-(4-oxochromen-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H9N3O2S/c12-11(17)14-13-5-7-6-16-9-4-2-1-3-8(9)10(7)15/h1-6H,(H3,12,14,17)/b13-5+ |
Clave InChI |
YQOMHBIWKFONOC-WLRTZDKTSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=S)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11825778.png)
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825786.png)
![1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825797.png)




